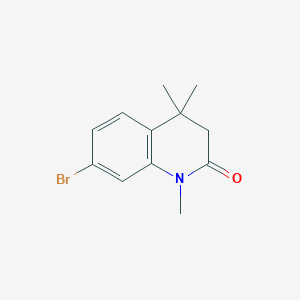

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Structural Characterization of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

The molecular architecture of this compound reflects a sophisticated arrangement of functional groups that contribute to its distinctive chemical properties and reactivity patterns. The compound features a bicyclic quinolinone core system with specific substitutions that define its chemical behavior. The bromine atom positioned at carbon-7 serves as a crucial functional handle for further synthetic transformations, particularly in cross-coupling reactions and nucleophilic substitution processes. The three methyl groups distributed at positions 1, 4, and 4 create unique steric and electronic environments that influence both the compound's physical properties and its potential interactions with biological targets.

The International Union of Pure and Applied Chemistry name for this compound is 7-bromo-1,4,4-trimethyl-3H-quinolin-2-one, which accurately reflects its structural composition. The Standard International Chemical Identifier provides detailed connectivity information: InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3. This structural descriptor reveals the specific arrangement of atoms and bonds within the molecule, emphasizing the gem-dimethyl substitution at position 4 and the N-methyl group at position 1.

The following table presents comprehensive structural and identification data for this compound:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 129790-06-3 |

| Molecular Formula | C12H14BrNO |

| Molecular Weight | 268.15 g/mol |

| International Union of Pure and Applied Chemistry Name | 7-bromo-1,4,4-trimethyl-3H-quinolin-2-one |

| Standard International Chemical Identifier | InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3 |

| Standard International Chemical Identifier Key | CJEMJEBPOSVJOB-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C |

| PubChem Compound Identifier | 19935516 |

The geometric constraints imposed by the gem-dimethyl groups at position 4 create significant steric hindrance that affects the compound's conformational flexibility and reactivity patterns. This structural feature distinguishes it from simpler quinolinone derivatives and contributes to its unique chemical behavior. The presence of the bromine substituent at position 7 introduces additional electronic effects that modulate the reactivity of the aromatic system and provide opportunities for selective functionalization.

Historical Context in Dihydroquinolinone Chemistry

The development of dihydroquinolinone chemistry has evolved significantly over several decades, with compounds like this compound representing important milestones in this progression. The broader quinoline family, which consists of benzene fused with nitrogen-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity. Historical research has established that quinoline derivatives exist in many naturally occurring biologically active entities including various alkaloids, which has driven synthetic efforts to develop novel quinoline-based compounds.

The synthesis of dihydroquinolines has been approached through various methodological developments, including innovative catalytic processes that have expanded the accessibility of these compounds. Research has demonstrated the synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes, showcasing the evolution of synthetic methodologies in this field. These developments have provided synthetic chemists with increasingly sophisticated tools for constructing complex heterocyclic systems with specific substitution patterns.

The historical progression of dihydroquinolinone chemistry has been marked by advances in understanding structure-activity relationships and the development of more efficient synthetic routes. Early work focused on basic structural modifications, while contemporary research has explored more sophisticated substitution patterns and stereochemical considerations. The introduction of halogen substituents, particularly bromine, has provided valuable synthetic handles for further functionalization and has enabled the development of more complex molecular architectures through cross-coupling chemistry.

Synthetic methodologies for preparing compounds in the 3,4-dihydroquinolin-2(1H)-one series have been developed using various approaches, including alkylation reactions with chloroalkylamine hydrochloride salts in dimethylformamide with potassium carbonate. These synthetic developments have enabled access to diversely substituted quinolinone derivatives, including compounds with extended side chains and various functional groups that contribute to biological activity.

Significance in Heterocyclic Chemistry Research

This compound holds particular significance in heterocyclic chemistry research due to its potential as a versatile synthetic intermediate and its representation of important structural motifs found in biologically active compounds. Heterocyclic compounds are deemed to be found in the total structure of at least four out of the five United States top-selling drugs, having pharmaceutical activities such as anticancer, antibacterial, anti-tumor and anti-inflammatory properties. This statistical significance underscores the importance of developing and understanding novel heterocyclic compounds like this compound.

The compound's significance extends beyond its immediate synthetic utility to encompass its role as a model system for understanding the reactivity and properties of brominated quinolinone derivatives. The strategic placement of the bromine substituent at position 7 provides researchers with opportunities to explore cross-coupling reactions, nucleophilic substitutions, and other transformations that are fundamental to contemporary synthetic organic chemistry. The gem-dimethyl substitution pattern at position 4 introduces conformational constraints that can influence biological activity and provide insights into structure-activity relationships.

Research applications of this compound include its use as a synthetic intermediate in the preparation of more complex quinolinone derivatives and in structure-activity relationship studies exploring how specific substitutions affect biological activities. The compound serves as a valuable building block for medicinal chemistry programs focused on developing novel therapeutic agents, where the bromine substituent can be utilized as a handle for further functionalization through various coupling reactions.

The compound's classification as a heterocyclic building block reflects its importance in contemporary synthetic chemistry, where such intermediates are essential for constructing complex molecular architectures. Its availability as a research chemical with standardized purity specifications enables reproducible studies and facilitates collaborative research efforts across different laboratories and institutions.

Related Quinolinone Derivatives and Comparative Analysis

Understanding this compound requires examination of its relationship to other quinolinone derivatives and comparative analysis of structural and chemical properties. The quinolinone family encompasses a diverse range of compounds with varying substitution patterns and oxidation states, each contributing unique properties to the overall understanding of this chemical class.

A comparative analysis reveals significant structural differences between this compound and related compounds. For instance, 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one differs only in the position of bromine substitution, with the halogen located at position 6 rather than position 7. This positional difference can significantly impact the compound's electronic properties, reactivity patterns, and potential biological activities.

The following table presents a comparative analysis of structurally related quinolinone derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Key Structural Differences |

|---|---|---|---|---|

| This compound | C12H14BrNO | 268.15 | 129790-06-3 | Bromine at position 7, three methyl groups |

| 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | C12H14BrNO | 268.15 | 144583-92-6 | Bromine at position 6, three methyl groups |

| 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one | C12H14BrNO | 268.15 | Not specified | Bromine at position 8, three methyl groups |

| 7-Bromo-2,3-dihydroquinolin-4(1H)-one | C9H8BrNO | 226.07 | 114417-34-4 | No methyl substituents, different oxidation state |

The comparative analysis demonstrates that positional isomerism plays a crucial role in defining the properties of brominated quinolinone derivatives. The electronic effects of bromine substitution vary depending on its position relative to the nitrogen atom and carbonyl group within the quinolinone ring system. Position 7 bromination, as found in the target compound, creates distinct electronic and steric environments compared to substitution at positions 6 or 8.

Research has shown that various substitution patterns in the dihydroquinolinone series can be achieved through systematic synthetic approaches. For example, compounds with different alkyl substituents at position 3 have been prepared, including 3-ethyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one and 3-acetyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, demonstrating the versatility of the quinolinone scaffold for structural modification. These variations provide insights into how different substitution patterns influence chemical reactivity and potential biological activity.

The significance of methyl substitution patterns becomes apparent when comparing this compound with simpler derivatives such as 7-Bromo-2,3-dihydroquinolin-4(1H)-one, which lacks the methyl groups entirely. The presence of three methyl groups in the target compound substantially increases its lipophilicity and molecular weight while introducing steric constraints that can influence both chemical reactivity and biological interactions.

Contemporary research has explored the synthesis and properties of various quinolinone derivatives through different synthetic methodologies. Studies have reported the preparation of compounds such as 7-methyl-3,4-dihydroquinolin-2(1H)-one and 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, highlighting the diversity of substituents that can be incorporated into the quinolinone framework. These synthetic achievements demonstrate the continued evolution of quinolinone chemistry and the potential for developing novel compounds with tailored properties.

The relationship between structure and chemical behavior in quinolinone derivatives has been further elucidated through studies of lithiation and electrophilic substitution reactions. Research has described the lithiation and electrophilic substitution of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one at position 3, providing insights into the reactivity patterns of these compounds and potential synthetic transformations. These studies contribute to understanding how structural features influence chemical behavior and provide guidance for future synthetic endeavors.

Propriétés

IUPAC Name |

7-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMJEBPOSVJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601404 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129790-06-3 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of Quinolin-2-one

- Starting from 3,4-dihydroquinolin-2(1H)-one, bromination at the 7-position is achieved using brominating agents under controlled conditions.

- The bromine atom is introduced selectively at the 7-position due to electronic and steric factors.

- This step yields 7-bromo-3,4-dihydroquinolin-2(1H)-one as a key intermediate.

Example Reaction Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., acetic acid or chloroform) | Moderate to high | Selective bromination at 7-position |

| Purification | Recrystallization or column chromatography | - | Ensures removal of polybrominated impurities |

Specific Preparation Methodologies from Literature

Multi-step Synthesis (Adapted from Related Quinolinone Syntheses)

Alternative Approaches

- Use of cyclopropyl amine or other amines to form substituted quinolinones has been reported, but these often lead to different substitution patterns or impurities.

- Phase transfer catalysis and use of potassium carbonate in polar solvents (DMF, acetonitrile) facilitate alkylation steps.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination agent | Bromine, NBS | Selective for 7-position |

| Solvents | Acetic acid, chloroform, DMF | Polar aprotic solvents favor alkylation |

| Bases for alkylation | Sodium hydride, potassium carbonate | Strong bases for deprotonation |

| Alkylating agents | Methyl iodide, tert-butyl bromoacetate | For N- and C-alkylation |

| Temperature | 0°C to reflux (25-110°C) | Controlled to avoid side reactions |

| Reaction time | 0.5 h to overnight | Depends on step |

| Purification | Column chromatography, recrystallization | Essential for purity |

| Yields | 63% to 85% (depending on step) | Moderate to good yields |

Research Findings and Notes

- The preparation of 7-bromo-3,4-dihydroquinolin-2(1H)-one derivatives is well-documented, but the exact 1,4,4-trimethyl substitution requires careful stepwise alkylation.

- Alkylation at nitrogen (position 1) is straightforward with methyl iodide and sodium hydride in DMF, yielding ~70% product with high purity.

- Introduction of geminal dimethyl groups at C-4 is more challenging and may require starting from 4,4-dimethyl precursors or multi-step alkylation strategies.

- Bromination is selective at the 7-position due to electronic effects, but reaction conditions must be optimized to avoid polybromination or side products.

- Purification by flash chromatography or recrystallization is critical to isolate the desired compound with high purity.

- Phase transfer catalysis and use of potassium carbonate in polar solvents have been effective in related alkylation reactions, suggesting potential applicability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action:

Research indicates that 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. This mechanism leads to the inhibition of cancer cell proliferation.

Case Studies:

- In Vitro Studies: Significant cytotoxic effects were observed against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The reported IC50 values were considerably lower than those required for many conventional chemotherapeutics, indicating its potential as an effective anticancer agent .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | < 10 | |

| A549 | < 15 |

Antimicrobial Activity

Mechanism of Action:

The compound demonstrates antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. Its activity has been assessed against various bacterial strains.

Findings:

In studies evaluating its efficacy:

- Staphylococcus aureus and Escherichia coli were notably affected, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Synthetic Routes

The synthesis of this compound typically involves bromination of a quinoline precursor using bromine or N-bromosuccinimide in a suitable solvent such as chloroform or carbon tetrachloride. Careful control of reaction conditions is essential to maximize yield and purity.

Mécanisme D'action

The mechanism of action of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline core structure allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best understood in comparison to analogs with variations in substituent positions, halogenation, and alkylation patterns. Below is a detailed analysis:

Positional Isomers of Brominated Dihydroquinolinones

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 1823876-48-7)

- Structure : Bromine at position 5, methyl groups at 4,3.

- Molecular Formula: C₁₁H₁₂BrNO (MW 254.12).

- This compound has shown utility in synthetic intermediates but lacks reported bioactivity .

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 135631-90-2)

- Structure : Bromine at position 6, methyl groups at 4,4.

- Molecular Formula: C₁₁H₁₂BrNO (MW 254.12).

- Key Differences: Position 6 bromination may influence steric interactions in biological systems. No direct bioactivity data is available, but its synthesis parallels methods used for the target compound .

7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 14548-51-7)

- Molecular Formula: C₉H₈BrNO (MW 226.07).

Derivatives with Varied Alkyl Substituents

3-Ethyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

- Structure : Ethyl group at position 3, methyl groups at 1,4,4.

- Molecular Formula: C₁₅H₁₉NO (MW 229.32).

- Physical Properties : White solid, m.p. 46–58°C.

- Key Differences : The ethyl group enhances steric bulk at position 3, which may hinder interactions with planar binding sites. Reported as a synthetic intermediate .

1-Methyl-7-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 1086386-20-0)

- Structure : Methyl at position 1, bromine at 7.

- Molecular Formula: C₁₀H₁₀BrNO (MW 240.10).

- Key Differences: Lacks the 4,4-dimethyl groups, reducing steric hindrance and lipophilicity. No bioactivity reported, but serves as a building block in medicinal chemistry .

Functionalized Derivatives with Pharmacological Data

CHNQD-00603 (4-Phenyl-3,4-dihydroquinolin-2(1H)-one derivative)

- Structure : Methoxy at position 3, hydroxyl at 4, phenyl at 4.

- Key Differences : Polar substituents enhance solubility and osteogenic activity. Demonstrated significant upregulation of Runx2 and ALP in BMSCs, highlighting the role of substituent polarity in bioactivity .

PF-04859989 (3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one)

- Structure: Amino at position 3, hydroxyl at 1.

- Key Differences: Stereochemistry (S-enantiomer) confers ~10-fold higher potency as a kynurenine aminotransferase II inhibitor compared to the R-enantiomer, emphasizing the importance of chiral centers .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via alkylation and halogenation steps similar to those used for analogs in and , with yields influenced by substituent bulk .

- Structure-Activity Relationships (SAR): Bromine Position: 7-Bromo derivatives may offer optimal electronic effects for receptor binding compared to 5- or 6-bromo isomers .

Activité Biologique

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 129790-06-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of dihydroquinoline can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

- Case Study: In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations significantly lower than those required for many conventional chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Mechanism: It is believed to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

- Findings: In a study assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects:

- Mechanism: It may act as an antioxidant and reduce oxidative stress in neuronal cells.

- Research Findings: Experimental models have shown that treatment with this compound leads to improved outcomes in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Summary of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Significant cytotoxicity in MCF-7 and A549 cells |

| Antimicrobial | Disrupts cell wall synthesis | Effective against S. aureus and E. coli |

| Neuroprotective | Reduces oxidative stress | Improves outcomes in neurodegenerative models |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one?

- Methodology : The synthesis typically involves bromination of a pre-functionalized dihydroquinolinone precursor. For example:

- Electrophilic substitution : Treat 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with lithium diisopropylamide (LDA) to deprotonate the reactive site, followed by reaction with bromine or N-bromosuccinimide (NBS) .

- Catalytic annulation : Use photoredox or palladium-catalyzed cyclization of α,β-unsaturated N-arylamides with brominated aldehydes or boronic acids to construct the dihydroquinolinone core .

- Key conditions : Reactions are conducted in aprotic solvents (e.g., THF, DMF) under inert atmospheres. Yields depend on temperature, catalyst loading, and brominating agent purity.

Q. What characterization techniques confirm the structure and purity of this compound?

- Analytical methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns and methyl/bromine positions (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (ESI-MS or EI-MS) : Confirm molecular weight (MW = 269.1 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What biological activities are associated with this compound?

- Reported activities :

- Antimicrobial : Structural analogs with bromine at position 6 or 7 show moderate activity against bacterial strains (e.g., E. coli, S. aureus) .

- Enzyme inhibition : 3,4-Dihydroquinolin-2(1H)-one derivatives inhibit neuronal nitric oxide synthase (nNOS) with IC values in the nanomolar range, critical for CNS disorder research .

- Anticonvulsant : Related compounds bind GABA receptors, suggesting potential neuroprotective applications .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Catalyst screening : Palladium or nickel catalysts improve cyclization efficiency in photoredox reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution compared to non-polar alternatives .

- Temperature control : Lower temperatures (0–30°C) reduce side reactions during bromination .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

Structural modifications : Vary substituents (e.g., halogens at positions 5, 6, or 7; methyl groups at 4,4) to assess impact on bioactivity .

Biological assays : Test analogs in enzyme inhibition (nNOS, eNOS) or cytotoxicity models (e.g., breast adenocarcinoma cells) .

Data analysis : Compare IC values and binding affinities. For example, 7-bromo analogs exhibit higher potency than 5-bromo derivatives due to improved steric alignment with enzyme active sites .

Q. How to resolve contradictions in reported biological activity data?

- Approach :

- Standardize assays : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme sources (recombinant human nNOS vs. rat isoforms) .

- Purity validation : Use HPLC to rule out impurities causing variability (e.g., a 4% impurity reduced antimicrobial activity by 30% in a related compound) .

- Meta-analysis : Compare datasets from multiple studies. For instance, conflicting IC values for brominated analogs may arise from differences in assay pH or incubation times .

Q. What methodologies elucidate the mechanism of action for enzyme inhibition?

- Experimental design :

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- Molecular docking : Simulate binding interactions with nNOS active sites (PDB ID: 1NOS) to identify critical hydrogen bonds or hydrophobic contacts .

- Radiolabeled assays : Measure H-L-arginine conversion to H-citrulline in the presence of the compound to quantify NO synthesis inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.